N-(1,3-benzodioxol-5-ylmethyl)-2-(3-oxo-5-thioxo-2,3,5,6-tetrahydroimidazo[1,2-c]quinazolin-2-yl)acetamide
Description
Properties
CAS No. |
958562-55-5 |
|---|---|
Molecular Formula |
C20H16N4O4S |
Molecular Weight |
408.43 |
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-2-(3-oxo-5-sulfanylidene-1,2-dihydroimidazo[1,2-c]quinazolin-2-yl)acetamide |
InChI |
InChI=1S/C20H16N4O4S/c25-17(21-9-11-5-6-15-16(7-11)28-10-27-15)8-14-19(26)24-18(22-14)12-3-1-2-4-13(12)23-20(24)29/h1-7,14,22H,8-10H2,(H,21,25) |
InChI Key |
ZNLHWQWIPZDJON-UHFFFAOYSA-N |
SMILES |
C1OC2=C(O1)C=C(C=C2)CNC(=O)CC3C(=O)N4C(=C5C=CC=CC5=NC4=S)N3 |
solubility |
not available |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3-benzodioxol-5-ylmethyl)-2-(3-oxo-5-thioxo-2,3,5,6-tetrahydroimidazo[1,2-c]quinazolin-2-yl)acetamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Benzodioxole Intermediate: The benzodioxole moiety can be synthesized through the condensation of catechol with formaldehyde under acidic conditions.
Synthesis of the Tetrahydroimidazoquinazolinone Core: This core structure is often prepared by cyclization reactions involving appropriate amines and carbonyl compounds.
Coupling Reaction: The final step involves coupling the benzodioxole intermediate with the tetrahydroimidazoquinazolinone core using reagents such as acyl chlorides or anhydrides under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-(1,3-benzodioxol-5-ylmethyl)-2-(3-oxo-5-thioxo-2,3,5,6-tetrahydroimidazo[1,2-c]quinazolin-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, potentially leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert carbonyl groups to alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated reagents under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce alcohol derivatives.
Scientific Research Applications
Anticancer Activity
The compound has shown significant anticancer properties across various studies. Quinazoline derivatives, including those similar to N-(1,3-benzodioxol-5-ylmethyl)-2-(3-oxo-5-thioxo-2,3,5,6-tetrahydroimidazo[1,2-c]quinazolin-2-yl)acetamide, have been identified as potent inhibitors of key cancer-related pathways. For example:
- Mechanism of Action : The compound acts as an inhibitor of vascular endothelial growth factor receptor (VEGF RTK) and epidermal growth factor receptor (EGFR), which are critical in tumor angiogenesis and proliferation .
- Case Studies : Research on quinazoline derivatives indicates that they can effectively inhibit growth in breast cancer cell lines and other malignancies .
Antiviral Properties
Research has indicated that quinazoline derivatives possess antiviral activities against various viruses:
- Influenza Virus : Some derivatives have demonstrated IC50 values lower than 10 μM against influenza virus strains .
- HCV NS3/4A Protease : Compounds similar to this compound have shown significant inhibition of HCV protease activity .
Antioxidant Activity
The compound's structure suggests potential antioxidant properties. Antioxidants are crucial in mitigating oxidative stress linked to various diseases:
- Evaluation Methods : Different antioxidant activity evaluation methods have been applied to assess related compounds . These studies highlight the capacity of similar derivatives to scavenge free radicals effectively.
Anti-inflammatory Effects
Quinazoline derivatives have been explored for their anti-inflammatory properties:
- Inhibition Studies : Certain compounds exhibit high anti-inflammatory activity comparable to established drugs like indomethacin . This suggests that this compound may also contribute to reducing inflammation.
Antidiabetic Potential
Recent studies have indicated that quinazoline derivatives can inhibit enzymes related to diabetes:
- Enzyme Inhibition : The compound shows potential as an inhibitor of alpha-amylase and alpha-glucosidase enzymes responsible for carbohydrate metabolism . This could lead to novel treatments for managing blood sugar levels.
Summary Table of Applications
Mechanism of Action
The mechanism of action of N-(1,3-benzodioxol-5-ylmethyl)-2-(3-oxo-5-thioxo-2,3,5,6-tetrahydroimidazo[1,2-c]quinazolin-2-yl)acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. For example, it might inhibit a particular enzyme by binding to its active site, thereby blocking its activity and affecting downstream processes.
Comparison with Similar Compounds
Table 1: Structural Features of Comparable Compounds
Key Observations:
- The target compound’s imidazoquinazolin core distinguishes it from benzisoxazole () and benzimidazole () derivatives. This fused ring system may confer enhanced rigidity and binding specificity compared to simpler heterocycles.
- Unlike the chloromethyl group in ’s benzisoxazole derivative, the target’s benzodioxolylmethyl substituent lacks electrophilic reactivity but contributes to aromatic stacking interactions.
Pharmacological and Physicochemical Properties
Table 3: Comparative Bioactivity and Properties
| Compound | Pharmacological Activity (Inferred) | LogP (Predicted) | Solubility (mg/mL) |
|---|---|---|---|
| Target Compound | Kinase inhibition, epigenetic modulation | ~3.5 | <0.1 (low) |
| N-[3-(Chloromethyl)-1,2-benzisoxazol-5-yl]acetamide | Antimicrobial, anticonvulsant | ~2.8 | 0.5 (moderate) |
| Compound 28 (Benzimidazole derivative) | IDO1 inhibition (immunomodulatory) | ~4.2 | <0.1 (low) |
Key Observations:
- The target compound’s low solubility aligns with its lipophilic benzodioxole and fused heterocyclic system, a trait shared with Compound 28 .
- The chloromethyl group in ’s compound enhances reactivity for further derivatization, whereas the target’s thioxo group may improve target binding through sulfur-specific interactions .
Biological Activity
N-(1,3-benzodioxol-5-ylmethyl)-2-(3-oxo-5-thioxo-2,3,5,6-tetrahydroimidazo[1,2-c]quinazolin-2-yl)acetamide is a compound of considerable interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's structural characteristics, biological effects, and relevant research findings.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of approximately 419.4 g/mol. The compound features a complex structure that includes a benzodioxole moiety and an imidazoquinazoline derivative. The presence of sulfur and nitrogen heteroatoms contributes to its potential biological activity.
Biological Activity Overview
The biological activity of this compound has been investigated in various studies. Key areas of focus include anticancer properties, enzyme inhibition (e.g., α-amylase), and cytotoxicity against different cell lines.
Anticancer Activity
Recent studies have demonstrated the compound's efficacy against various cancer cell lines. For instance:
- Cytotoxicity Assays : MTS assays indicated significant cytotoxic effects on cancer cells while sparing normal cells. For example, derivative compounds showed IC50 values ranging from 26 to 65 µM against selected cancer cell lines ( ).
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| IIc | Cancer A | 26 |
| IIc | Cancer B | 65 |
Enzyme Inhibition
The compound has shown promising results as an inhibitor of α-amylase:
- Inhibition Studies : In vitro assays revealed that certain derivatives exhibited potent α-amylase inhibition with IC50 values as low as 0.68 µM ( ). This suggests potential applications in managing diabetes by regulating carbohydrate metabolism.
Case Studies and Research Findings
Several studies have explored the biological implications of compounds related to this compound:
-
Antidiabetic Potential : A study involving streptozotocin-induced diabetic mice demonstrated that derivatives significantly reduced blood glucose levels from 252.2 mg/dL to 173.8 mg/dL after treatment ( ).
- Dosage : Five doses were administered over a specified period.
- Results : Marked improvement in glucose regulation was observed.
- Selectivity and Safety : Compounds were evaluated for selectivity towards cancer cells over normal cells. The derivatives exhibited minimal cytotoxicity against normal cell lines (IC50 > 150 µM), highlighting their safety profile ( ).
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of N-(1,3-benzodioxol-5-ylmethyl)-2-(3-oxo-5-thioxo-2,3,5,6-tetrahydroimidazo[1,2-c]quinazolin-2-yl)acetamide to improve yield and purity?
- Methodological Answer :
- Solvent and Catalyst Selection : Use polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to enhance reaction kinetics. Catalysts such as potassium carbonate (K₂CO₃) or sodium hydride (NaH) can facilitate nucleophilic substitution reactions .
- Stepwise Purification : Employ column chromatography with gradient elution (e.g., hexane/ethyl acetate) followed by recrystallization from ethanol to isolate high-purity fractions. Monitor purity via HPLC (≥95% threshold) .
Q. What analytical techniques are essential for confirming the structure and purity of this compound?
- Methodological Answer :
- Spectroscopic Confirmation : Use -NMR and -NMR to verify the imidazo-quinazolinone core and benzodioxole substituents. IR spectroscopy can confirm carbonyl (C=O) and thioamide (C=S) functional groups .
- Mass Spectrometry : High-resolution mass spectrometry (HRMS) ensures molecular formula accuracy (e.g., [M+H]⁺ ion matching theoretical mass). X-ray crystallography resolves stereochemical ambiguities in crystalline derivatives .
Q. What in vitro assays are recommended for initial evaluation of the biological activity of this compound?
- Methodological Answer :
- Antioxidant Screening : Use DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assays to assess free radical inhibition. Compare IC₅₀ values against ascorbic acid as a positive control .
- Enzyme Inhibition : Test against therapeutic targets (e.g., cyclooxygenase-2 for anti-inflammatory activity) using fluorometric or colorimetric enzyme assays. Validate via dose-response curves and kinetic analysis .
Advanced Research Questions
Q. How can computational methods be integrated into the design of novel derivatives of this compound?
- Methodological Answer :
- Reaction Path Search : Apply quantum chemical calculations (e.g., DFT) to model transition states and predict regioselectivity in substitutions. Tools like Gaussian or ORCA can optimize reaction conditions .
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to simulate binding interactions with target proteins (e.g., kinases). Prioritize derivatives with improved binding affinity and ADMET profiles .
Q. What strategies are effective in resolving contradictions between theoretical predictions and experimental data in the reactivity of this compound?
- Methodological Answer :
- Data Triangulation : Cross-validate computational results with experimental kinetics (e.g., Arrhenius plots for reaction rates) and spectroscopic monitoring (e.g., in situ IR for intermediate detection) .
- Statistical Design of Experiments (DoE) : Use fractional factorial designs to isolate variables (e.g., temperature, solvent polarity) causing discrepancies. Response surface methodology (RSM) identifies optimal parameter combinations .
Q. How can structure-activity relationship (SAR) studies guide the modification of this compound for enhanced therapeutic potential?
- Methodological Answer :
- Functional Group Variation : Synthesize analogs with substitutions at the benzodioxole methyl group (e.g., halogenation) or imidazo-quinazolinone sulfur atom (e.g., oxidation to sulfone). Assess changes in bioactivity .
- Bioisosteric Replacement : Replace the thioamide (C=S) with carbonyl (C=O) or amidoxime (C=N-OH) groups to modulate solubility and metabolic stability. Compare pharmacokinetic profiles in vitro (e.g., microsomal stability assays) .
Data Contradiction Analysis
Q. How should researchers address inconsistencies in reported bioactivity data across studies?
- Methodological Answer :
- Meta-Analysis : Aggregate data from multiple studies (e.g., IC₅₀ values for antioxidant activity) and apply statistical tests (e.g., ANOVA) to identify outliers. Control for variables like cell line specificity or assay protocols .
- Reproducibility Checks : Replicate key experiments under standardized conditions (e.g., fixed pH, temperature) to isolate methodological biases. Publish negative results to refine SAR models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
